molecular formula C15H22N2O2 B5444516 N-cyclohexyl-N'-(2-methoxybenzyl)urea

N-cyclohexyl-N'-(2-methoxybenzyl)urea

Cat. No.: B5444516
M. Wt: 262.35 g/mol
InChI Key: TTYXXNGILWAURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N'-(2-methoxybenzyl)urea is a urea derivative featuring a cyclohexyl group and a 2-methoxybenzyl substituent linked via a urea bridge. Urea-based compounds are well-documented as sEH inhibitors due to their ability to form hydrogen bonds with catalytic residues (e.g., D335, Y383, Y466) and engage hydrophobic pockets in the enzyme’s active site .

Properties

IUPAC Name

1-cyclohexyl-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-10-6-5-7-12(14)11-16-15(18)17-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYXXNGILWAURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-methoxybenzyl)urea typically involves the reaction of cyclohexylamine with 2-methoxybenzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2-methoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N’-(2-hydroxybenzyl)urea.

    Reduction: Formation of N-cyclohexyl-N’-(2-methoxybenzyl)amine.

    Substitution: Formation of N-cyclohexyl-N’-(substituted benzyl)urea derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The target compound’s substituents (cyclohexyl and 2-methoxybenzyl) influence its binding affinity and physicochemical properties. Below is a comparison with prominent analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-Cyclohexyl-N'-(2-Methoxybenzyl)Urea Cyclohexyl, 2-methoxybenzyl C₁₅H₂₁N₂O₂* ~261.34 Methoxy group at benzyl ortho position
CPU (N-Cyclohexyl-N'-(3-Phenylpropyl)Urea) Cyclohexyl, 3-phenylpropyl C₁₆H₂₄N₂O 260.38 Aliphatic phenylpropyl chain
CIU (N-Cyclohexyl-N'-(4-Iodophenyl)Urea) Cyclohexyl, 4-iodophenyl C₁₃H₁₆IN₂O 358.19 Iodo substituent enhancing hydrophobicity
CDU (N-Cyclohexyl-N'-Decylurea) Cyclohexyl, decyl C₁₇H₃₄N₂O 298.47 Long aliphatic chain for lipophilic interactions
AR-A014418 (N-(4-Methoxybenzyl)-N'-(5-Nitrothiazolyl)Urea) 4-Methoxybenzyl, 5-nitrothiazolyl C₁₁H₁₀N₄O₄S 306.28 Nitrothiazole moiety for kinase inhibition

*Estimated based on structural analogs.

Key Observations :

  • Methoxy Position : The 2-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., AR-A014418).
  • Hydrophobicity : CIU’s iodophenyl group enhances lipophilicity, while CDU’s decyl chain promotes membrane permeability.

sEH Inhibition Mechanisms

Urea derivatives inhibit sEH by forming hydrogen bonds between the urea oxygen and residues Y383/Y466, and between urea NH groups and D335 . Hydrophobic substituents (e.g., cyclohexyl, iodophenyl) occupy the enzyme’s F267 and W336 niches, enhancing binding stability .

Comparative Inhibition Data:
Compound Target Enzyme Inhibition Constant (Ki) or IC₅₀ Key Interactions
CIU Murine sEH Ki = 1.2 nM Iodine enhances hydrophobic packing
CDU Murine sEH Ki = 4.8 nM Decyl chain fits into F267 pocket
CPU Human sEH IC₅₀ = 8.3 nM Phenylpropyl engages W336 niche
Target Human sEH* Predicted IC₅₀ ~10–50 nM Methoxy may reduce steric hindrance vs. iodine

*Hypothetical based on structural analogs.

Selectivity and Off-Target Effects

  • AR-A014418 : Targets GSK-3β kinase via nitrothiazole interactions, demonstrating urea’s versatility beyond sEH .
  • Dual Modulators : Compounds like CIU have been fused with PPAR agonists (e.g., bezafibrate) for multitarget activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CPU CIU CDU
LogP (Predicted) ~3.2 (moderate) 3.5 4.8 5.1
Solubility Low (aqueous) Low Very low Insoluble
Metabolic Stability Moderate (methoxy may slow oxidation) High (stable) High (iodine inert) Low (long chain)

Key Insights :

  • The target’s methoxy group may improve solubility compared to CIU but reduce membrane permeability versus CDU.
  • Metabolic stability could benefit from the methoxy group’s resistance to cytochrome P450 enzymes.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-N'-(2-methoxybenzyl)urea, and how is purity ensured?

The compound is typically synthesized via nucleophilic addition between cyclohexylisocyanate and 2-methoxybenzylamine in anhydrous toluene under reflux conditions. Purity is validated using gas chromatography (GC) with flame ionization detection (FID), where retention times and peak integration are compared against reference standards. Impurities like unreacted isocyanate or byproducts (e.g., symmetrical ureas) are monitored using high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what spectroscopic methods are critical?

Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to identify urea NH protons (~6.5–7.5 ppm) and aromatic/methoxy groups. Infrared (IR) spectroscopy confirms the urea carbonyl stretch (~1640–1680 cm1^{-1}). X-ray crystallography may resolve steric effects from the cyclohexyl and methoxybenzyl substituents .

Q. What safety protocols are required for handling this compound?

The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound inhibit soluble epoxide hydrolase (sEH), and what binding interactions drive selectivity?

The urea moiety forms a hydrogen-bonding network with sEH active-site residues (T383, Y466, and D335), while the cyclohexyl and methoxybenzyl groups occupy hydrophobic pockets (F267, W336). Competitive displacement assays using Förster resonance energy transfer (FRET) quantify inhibitor potency, with IC50_{50} values typically <100 nM .

Q. How do structural modifications (e.g., substituent position on the benzyl ring) impact enzymatic inhibition and off-target effects?

Ortho-substituted methoxy groups enhance steric hindrance, reducing off-target binding to phosphatases. Para-substitutions improve solubility but may weaken hydrophobic interactions. Structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) reveal enthalpy-driven binding for meta/para derivatives .

Q. What analytical strategies resolve contradictions in purity data between synthetic batches?

Discrepancies may arise from residual solvents or degradation products (e.g., hydrolysis to amines). Combine GC-MS for volatile impurities, HPLC-UV for non-volatiles, and 1H^1H-NMR to quantify amine byproducts. Accelerated stability studies (40°C/75% RH) identify degradation pathways .

Q. Can computational methods predict the compound’s pharmacokinetic profile, and what are the limitations?

Molecular dynamics (MD) simulations predict high membrane permeability (logP ~3.5) but poor aqueous solubility. In silico CYP450 metabolism models highlight N-dealkylation as a major pathway. Limitations include underestimation of phase II conjugation (e.g., glucuronidation), requiring in vitro hepatocyte assays for validation .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterConditionsReference
SolventAnhydrous toluene
ReagentsCyclohexylisocyanate, 2-methoxybenzylamine
Reaction Time12–18 h at 110°C
PurificationColumn chromatography (SiO2_2, ethyl acetate/hexane)

Table 2: Safety and Toxicity Profile

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Use dose <300 mg/kg in rodents
Skin IrritationH315Nitrile gloves required

Table 3: Enzymatic Inhibition Data

Assay TypeIC50_{50} (nM)Key Interactions
FRET Displacement45 ± 3H-bonds: T383, Y466, D335
Microsomal Stabilityt1/2_{1/2} >60 minCYP3A4-mediated metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.